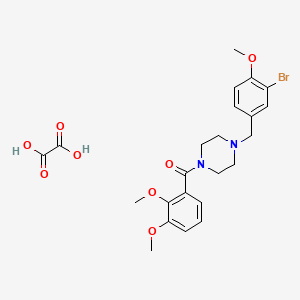
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate
説明
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate involves its interaction with the dopamine and serotonin receptors. This compound has been shown to act as an agonist of the dopamine D2 receptor and an antagonist of the serotonin 5-HT2A receptor. These interactions modulate the release of dopamine and serotonin, which are important neurotransmitters involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate are complex and depend on its interaction with the dopamine and serotonin receptors. This compound has been shown to modulate the release of dopamine and serotonin, which can affect various physiological processes, including mood, cognition, and motor function. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a biochemical effect that has potential therapeutic implications.
実験室実験の利点と制限
The advantages of using 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate in lab experiments include its potential as a modulator of the dopamine and serotonin receptors, which are important targets for drug discovery and neuroscience research. Additionally, this compound has potential as an anticancer agent, which is an important area of research. However, the limitations of using this compound in lab experiments include its complex mechanism of action, which requires careful interpretation of the results. Additionally, the potential side effects of this compound need to be carefully considered.
将来の方向性
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate. One potential direction is to study the structure-activity relationship of this compound to identify more potent and selective modulators of the dopamine and serotonin receptors. Additionally, the potential use of this compound as an anticancer agent needs to be further explored. Finally, the potential side effects of this compound need to be carefully studied to ensure its safety for use in humans.
Conclusion:
In conclusion, 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate is a chemical compound that has potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Further research is needed to fully understand the potential of this compound as a modulator of the dopamine and serotonin receptors and as an anticancer agent.
科学的研究の応用
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethoxybenzoyl)piperazine oxalate has been used in various research applications, including drug discovery, neuroscience, and cancer research. This compound has been shown to have potential as a modulator of the dopamine and serotonin receptors, which are important neurotransmitters involved in various physiological and pathological processes. Additionally, this compound has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O4.C2H2O4/c1-26-18-8-7-15(13-17(18)22)14-23-9-11-24(12-10-23)21(25)16-5-4-6-19(27-2)20(16)28-3;3-1(4)2(5)6/h4-8,13H,9-12,14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUBMJAXVMGTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B4014249.png)
![5,5-dimethyl-1'-(1-piperidinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4014261.png)
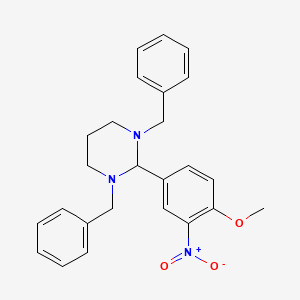
![N-(4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4014271.png)

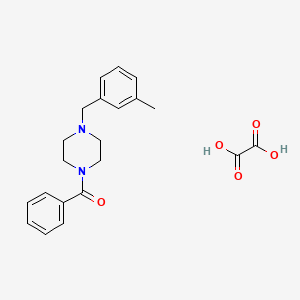
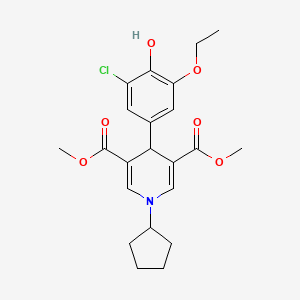
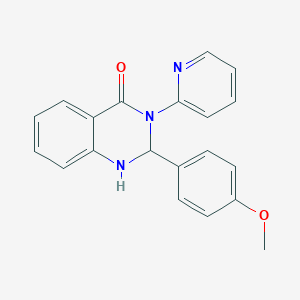
![2-{[4-allyl-5-(diphenylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4014298.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4014307.png)

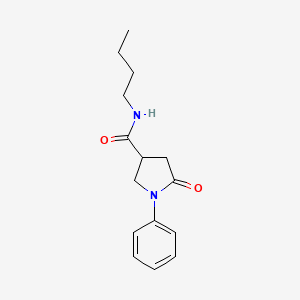
![5-bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride](/img/structure/B4014329.png)
![ethyl 4-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4014337.png)